Iodo vs. Bromo Radical Addition Efficiency in 1-Fluorocyclopropane-1-carboxylate Synthesis
In the stereoselective synthesis of 1-fluorocyclopropane-1-carboxylate derivatives, triethylborane-mediated radical addition of methyl fluoroiodoacetate to alkenes proceeds in good yield to give the α-fluoro-γ-iodo ester intermediate [1]. An alternative approach using dibromofluoroacetate (generating a bromofluoroacetate ketene silylacetal) for conjugate addition to cyclopentenone gave the desired 1,4-adduct in only 61% yield with a poor 1.5:1 diastereomeric ratio, and was accompanied by 20% of the undesired 1,2-adduct [2].
Comparator: 61% yield, 20% 1,2-adduct
| Evidence Dimension | Yield of key addition step to alkenes in fluorocyclopropane carboxylate synthesis |
|---|---|
| Target Compound Data | Good yield (reported as a general outcome) for triethylborane-mediated radical addition of fluoroiodoacetate to 1-alkenes or cyclic alkenes [1] |
| Comparator Or Baseline | Dibromofluoroacetate (as ketene triethylsilylacetal): 61% yield for conjugate addition to cyclopentenone, plus 20% 1,2-adduct side product [2] |
| Quantified Difference | Fluoroiodoacetate radical route avoids the competing 1,2-addition pathway; no significant side product was reported, in contrast to the bromofluoroacetate approach. |
| Conditions | Triethylborane, THF, for fluoroiodoacetate; Zn, CH3CN then DBU/DMF for bromofluoroacetate alternative; both targeting fluorocyclopropane carboxylates. |
Why This Matters
For a chemist procuring a reagent for fluorocyclopropane synthesis, the fluoroiodoacetate route suppresses a 20% loss pathway to an undesired regioisomer that is inherent to the bromofluoroacetate alternative.
- [1] A. Saito, H. Ito, T. Taguchi, Tetrahedron, 2001, 57, 7487-7493. View Source
- [2] A. Saito, H. Ito, T. Taguchi, Tetrahedron, 2001, 57, 7487-7493. (Describes the bromofluoroacetate alternative on p. 7488, Scheme 1 and text.) View Source
